(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine
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Overview
Description
(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine: is an organic compound that features a combination of a difluorophenyl group and a pyrimidinyl group linked by a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and pyrimidine-2-amine.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with pyrimidine-2-amine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)(pyridin-4-yl)methanamine
- (2RS,3SR)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 1-[4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine
Uniqueness
(2,4-Difluorophenyl)(pyrimidin-2-yl)methanamine is unique due to its specific combination of a difluorophenyl group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H9F2N3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
(2,4-difluorophenyl)-pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C11H9F2N3/c12-7-2-3-8(9(13)6-7)10(14)11-15-4-1-5-16-11/h1-6,10H,14H2 |
InChI Key |
RKTMYVFASMDZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(C2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
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